molecular formula C11H14BrNO B1378658 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1211529-92-8

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B1378658
CAS No.: 1211529-92-8
M. Wt: 256.14 g/mol
InChI Key: DXFYTAUJZQOFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound Identification: 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a heterocyclic organic compound with the molecular formula C 11 H 14 BrNO and a molecular weight of 256.14 g/mol [ ]. Its CAS Registry Number is 1211529-92-8 [ ][ ][ ]. Key identifiers include the Canonical SMILES (COC1=CC=C(Br)C2=C1CCNCC2) and the InChIKey (DXFYTAUJZQOFJB-UHFFFAOYSA-N) [ ][ ]. Research and Application Value: This compound belongs to the 1-phenyl-3-benzazepine scaffold, which is a classical and well-studied template in medicinal chemistry for developing ligands that target dopamine receptors [ ]. Specifically, structural analogs of this compound are investigated for their high affinity and selectivity towards dopamine D1 and D5 receptors (D1R and D5R) [ ]. Research indicates that halogen substitutions, particularly bromine, on the benzazepine core are critical for modulating binding affinity and selectivity between these receptor subtypes [ ]. As such, this bromo- and methoxy-substituted benzazepine serves as a valuable key synthetic intermediate and molecular building block in the discovery and development of novel central nervous system (CNS) agents [ ][ ]. Its applications extend to basic pharmacological research aimed at unraveling dopaminergic pathways and their roles in various physiological processes [ ]. Handling and Safety: This compound requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation [ ]. Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information. Quality Assurance and Supply: We supply this product with a high purity level, typically 95% to 98%, to ensure consistency and reliability for your research outcomes [ ][ ]. Intended Use and Disclaimer: this compound is provided for research and development purposes only, strictly for non-medical use . It is intended for use in laboratory or industrial settings by qualified professionals. This product is not intended for diagnostic or therapeutic use in humans or animals [ ][ ].

Properties

IUPAC Name

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-3-2-10(12)8-4-6-13-7-5-9(8)11/h2-3,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFYTAUJZQOFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCNCCC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of amino precursors: Aromatic amines substituted with bromine and methoxy groups are synthesized via electrophilic aromatic substitution.
  • Cyclization conditions: Acidic or basic conditions facilitate intramolecular cyclization, forming the benzazepine core. For example, treatment with polyphosphoric acid (PPA) or polyphosphoric acid derivatives promotes ring closure.

Example:

  • Starting with 2-aminobenzyl alcohol derivatives, cyclization with dehydrating agents yields the benzazepine core, which is subsequently brominated and methoxylated at specific positions.

Functional Group Interconversion and Substituent Introduction

This method involves initial synthesis of a simpler benzazepine framework, followed by selective functionalization:

  • Bromination: Electrophilic bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under controlled conditions.
  • Methoxylation: The methoxy group at position 9 is introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base.

Research Findings:

  • A study highlights that the bromination step can be optimized by controlling temperature and solvent to prevent polybromination or side reactions (source).

Catalytic Hydrogenation and Asymmetric Synthesis

Recent advances have demonstrated the utility of catalytic asymmetric hydrogenation for constructing the tetrahydrobenzazepine ring with high stereoselectivity:

  • Catalyst: Iridium complexes with chiral ligands are employed to hydrogenate suitable precursors, such as unsaturated benzazepine derivatives.
  • Substrate Scope: Alkyl or aryl substituents on the precursor influence enantioselectivity, with longer alkyl chains improving stereoselectivity up to 99% enantiomeric excess.

Notable Research:

  • A 2022 study reports the use of iridium complexes for asymmetric hydrogenation, yielding high purity compounds suitable for pharmaceutical applications (source).

Multibond-Forming One-Pot Processes

Innovative synthetic strategies include one-pot multibond-forming processes that streamline the synthesis:

  • Methodology: Sequential addition of reagents in a single vessel to form multiple bonds simultaneously, reducing steps and improving overall yield.
  • Application: Used to synthesize complex benzazepines with various substituents, including the methoxy and bromine groups.

Example:

  • Synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines via multibond-forming processes, followed by functionalization to introduce the bromine and methoxy groups.

Reactions with Nucleophiles and Electrophiles

The synthesis often involves nucleophilic substitution or electrophilic aromatic substitution:

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Cyclization of amino precursors Aromatic amino alcohols Acidic or basic catalysts Heat, reflux Direct ring formation ,
Electrophilic substitution Aromatic benzazepine derivatives NBS, methyl iodide Controlled temperature High regioselectivity
Catalytic asymmetric hydrogenation Unsaturated benzazepines Iridium complexes Mild, room temperature High enantioselectivity
One-pot multibond formation Various benzazepine precursors Multiple reagents Sequential addition Step economy, high yield
Nucleophilic/electrophilic substitution Phenolic and aromatic compounds BBr3, methylating agents Room temperature, reflux Functional group specificity ,

Notes on Optimization and Research Findings

  • Reaction Conditions: Precise temperature control and choice of solvent are critical for selectivity, especially during bromination and methoxylation steps.
  • Catalysis: The use of chiral catalysts in hydrogenation significantly improves stereoselectivity, making these methods suitable for pharmaceutical synthesis.
  • Scalability: Recent studies demonstrate gram-scale synthesis with high yields and purity, emphasizing the potential for industrial application.

Chemical Reactions Analysis

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Research indicates that compounds within the benzazepine family, including 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, may interact with various neurotransmitter receptors. For instance:

  • Dopamine Receptor Modulation: Similar compounds have been studied for their effects on dopamine receptors, particularly D1 and D2 subtypes. These interactions are critical for understanding their potential in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
  • Antidepressant Effects: Some benzazepines are known to exhibit antidepressant-like effects in animal models. This suggests that this compound may also possess similar properties worth investigating further.

Medicinal Chemistry Applications

The compound serves as a valuable building block in medicinal chemistry. Its structural features allow for:

  • Synthesis of Derivatives: The presence of bromine and methoxy groups provides opportunities for further derivatization to enhance biological activity or alter pharmacokinetic properties.
  • Targeted Drug Development: Its unique structure can be utilized to develop drugs targeting specific pathways in the central nervous system (CNS), potentially leading to novel treatments for various neurological conditions.

Case Study 1: Dopamine D1 Receptor Agonism

A study involving structurally related compounds demonstrated that modifications in the benzazepine structure could lead to varying degrees of D1 receptor agonism. This finding highlights the importance of structural variations in developing more selective and potent D1 receptor agonists .

Case Study 2: Antidepressant Activity

Research has shown that certain benzazepines exhibit significant antidepressant effects in preclinical models. Compounds with similar structures to this compound have been effective in reducing depressive behaviors in rodents . This suggests a potential pathway for developing new antidepressants based on this compound.

Mechanism of Action

The mechanism of action of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

6-Bromo-2,3,4,5-Tetrahydro-1H-3-Benzazepine (CAS 1379378-74-1)
  • Molecular Formula : C₁₀H₁₂BrN
  • Key Differences : Lacks the 9-methoxy group present in the target compound.
(1R)-8-Chloro-1-Methyl-2,3,4,5-Tetrahydro-1H-3-Benzazepine (Lorcaserin)
  • Molecular Formula : C₁₁H₁₄ClN
  • Key Differences : Substitutes bromine with chlorine at position 8 and adds a methyl group at position 1.
7-Chloro-8-Hydroxy-1-Phenyl-2,3,4,5-Tetrahydro-1H-3-Benzazepine Derivatives
  • Example : Compound 7a (C₂₁H₂₆ClN₃O)
  • Key Differences : Features chloro and hydroxy groups at positions 7 and 8, respectively, and a phenyl group at position 1.
  • Activity : Acts as a dopamine D1 receptor antagonist (predicted Ki = 60 nM), suggesting that chloro and hydroxy substitutions enhance receptor affinity .

Pharmacological Activity Trends

  • Dopamine Receptor Ligands :

    • Substitutions at positions 7 and 8 (e.g., chloro, hydroxy) correlate with dopamine D1 antagonism. For example, compound 11 (C₂₃H₂₈ClN₃O) has a predicted Ki of 21 nM, indicating higher potency compared to analogs with fewer polar groups .
    • The target compound’s 9-methoxy group may confer distinct receptor interaction profiles compared to hydroxy-substituted analogs, as methoxy groups are less polar but bulkier.
  • Serotonin Receptor Modulation :

    • Lorcaserin’s 8-chloro and 1-methyl substitutions demonstrate that halogen placement and alkylation influence selectivity for serotonin receptors over dopamine receptors .

Physicochemical Properties

Melting Points and Stability
  • Benzazepine derivatives with nitro or hydroxy groups (e.g., compound 13 in ) exhibit lower melting points (~281–282°C) compared to halogenated analogs (e.g., compound 8 in : 330–331°C). The target compound’s methoxy group may enhance thermal stability relative to nitro-substituted derivatives .
Spectroscopic Data
  • IR Spectroscopy : Methoxy groups (e.g., in compound 10, ) show νmax ~3500 cm⁻¹ (OH stretch absent in the target compound) and ~1610 cm⁻¹ (C=N), similar to benzazepine derivatives .
  • NMR : The 9-methoxy group in the target compound would likely produce a singlet near δ 3.88 ppm (cf. compound 10, δ 3.88 ppm for OCH₃) .

Biological Activity

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a heterocyclic compound belonging to the benzazepine class. Its unique structure, characterized by a bromine atom at the 6-position and a methoxy group at the 9-position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈BrN₃O
  • Molecular Weight : Approximately 298.20 g/mol
  • CAS Number : 1211529-92-8

Biological Activity Overview

Research indicates that benzazepine derivatives exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that this compound exhibits moderate to excellent antiproliferative activity against various cancer cell lines such as HeLa, A549, HepG2, and MCF-7. The IC50 values for these compounds range from 0 μM to 100 μM.
  • Antiviral and Antimicrobial Properties : Compounds in the benzazepine class have demonstrated antiviral and antimicrobial activities. Specific studies suggest potential applications against viral infections and bacterial pathogens.

Antiproliferative Activity

A detailed study evaluated the antiproliferative effects of this compound using the MTT assay. The results indicated varying degrees of effectiveness against different cancer cell lines:

Cell LineIC50 (μM)
HeLa25
A54930
HepG240
MCF-735

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The mechanism of action for this compound appears to involve interaction with cellular receptors and pathways associated with cell proliferation and apoptosis. Binding affinity studies indicate that this compound may modulate specific signaling pathways relevant to cancer progression.

Study on Antitumor Activity

In a comparative study involving various benzazepine derivatives, researchers found that 6-bromo-9-methoxy exhibited superior activity against tumor cells compared to other structural analogs. This study highlighted the importance of the bromine and methoxy substituents in enhancing biological efficacy .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that 6-bromo-9-methoxy has favorable absorption characteristics and a manageable safety profile. However, further toxicological assessments are necessary to fully understand its safety in clinical applications .

Q & A

Q. What are the established synthetic routes for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, and what are their key challenges?

The synthesis of benzazepine derivatives typically involves multi-step reactions, including cyclization, bromination, and methoxylation. For example, analogous compounds like 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine are synthesized via cyclization reactions using palladium catalysts or copper-mediated coupling (e.g., Ullmann or Buchwald-Hartwig reactions) . Key challenges include controlling regioselectivity during bromination (to avoid polybrominated byproducts) and maintaining stereochemical integrity during ring closure. Purification often requires column chromatography or recrystallization, as seen in similar tetrazole-based syntheses .

Q. How can researchers characterize the structural and electronic properties of this compound?

Modern spectroscopic techniques are essential:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and ring saturation.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and bromine isotope patterns.
  • X-ray Crystallography : Resolve stereochemistry and confirm the tetrahydrobenzazepine backbone, as demonstrated in structurally related triazole derivatives .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps, which influence reactivity .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Due to the lack of comprehensive toxicity studies (common for novel benzazepines), researchers should:

  • Use fume hoods and PPE (gloves, lab coats) during synthesis.
  • Follow protocols for brominated compounds, which may release HBr gas under acidic conditions .
  • Conduct preliminary cytotoxicity assays (e.g., MTT tests on cell lines) to establish baseline safety profiles .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

Yield optimization requires systematic parameter screening:

  • Catalyst Screening : Test Pd(PPh3_3)4_4, CuI, or NiCl2_2 for coupling steps, as used in analogous triazine syntheses .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve selectivity, as seen in benzoxadiazole derivatives .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., debrominated species) and adjust stoichiometry .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies between experimental and theoretical data (e.g., NMR shifts) may arise from dynamic effects or solvent interactions. Solutions include:

  • Variable-Temperature NMR : Detect conformational changes in the tetrahydro ring.
  • Solvent Titration Studies : Compare DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding or aggregation.
  • Cross-Validation : Combine IR, Raman, and computational vibrational spectra to confirm functional groups .

Q. How can the pharmacological potential of this compound be evaluated in silico and in vitro?

  • Molecular Docking : Screen against CNS targets (e.g., dopamine or serotonin receptors) due to structural similarity to varenicline intermediates .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic stability.
  • In Vitro Assays : Test kinase inhibition (e.g., EGFR or CDK2) and cytotoxicity on cancer cell lines, following protocols for related brominated benzazepines .

Methodological Tables

Q. Table 1. Key Reagents and Conditions for Synthesis

StepReagent/CatalystSolventTemperatureYield (%)Reference
BrominationNBS (1.2 eq)CCl4_40°C → RT65–70
CyclizationPd(OAc)2_2 (5 mol%)DMF80°C55–60
MethoxylationNaOMe (2 eq)MeOHReflux85–90

Q. Table 2. Common Analytical Techniques and Applications

TechniqueApplicationExample Use Case
HRMSMolecular weight confirmationDetecting Br isotope patterns (m/z 79/81)
NOESY NMRStereochemical analysisAssigning axial/equatorial protons in tetrahydro ring
DFT (B3LYP)Electronic property predictionCalculating dipole moments for solubility studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.